1-(aminomethyl)-N-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride
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Overview
Description
1-(aminomethyl)-N-methyl-2-oxabicyclo[211]hexane-4-carboxamide hydrochloride is a compound with a unique bicyclic structureThe compound’s structure features a bicyclo[2.1.1]hexane core, which is a rigid and strained system, making it an interesting subject for chemical research .
Preparation Methods
The synthesis of 1-(aminomethyl)-N-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride typically involves multiple steps. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclic core. This reaction can be facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(aminomethyl)-N-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s rigid structure allows it to fit precisely into binding sites, thereby modulating the activity of the target molecule . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(aminomethyl)-N-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Bicyclo[1.1.1]pentane derivatives: These compounds have a different bicyclic structure but are also used in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
2703780-39-4 |
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Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-(aminomethyl)-N-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-6(11)7-2-8(3-7,4-9)12-5-7;/h2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
RZGFOGQNBNYDJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CC(C1)(OC2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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